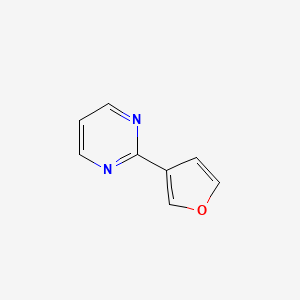

2-(Furan-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

2-(furan-3-yl)pyrimidine |

InChI |

InChI=1S/C8H6N2O/c1-3-9-8(10-4-1)7-2-5-11-6-7/h1-6H |

InChI Key |

HJYDEDBYVGBWIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Furan 3 Yl Pyrimidine and Its Analogues

Classical and Contemporary Synthetic Routes

The construction of the furan-pyrimidine core can be achieved through several established and modern synthetic routes. These methods offer flexibility in introducing various substituents on both the furan (B31954) and pyrimidine (B1678525) rings.

Nucleophilic Substitution and Alkylation Reactions

Nucleophilic substitution is a fundamental strategy for the synthesis of furan-pyrimidine derivatives. This often involves the use of halogenated pyrimidines, such as 2,4- or 4,6-dichloropyrimidines, as starting materials. The furan and other desired functional groups can be introduced through sequential nucleophilic substitution reactions. For instance, the synthesis of 2-cyclopropyl-6-(furan-3-yl)pyrimidine-4-carbonitrile (B14869890) utilizes a halogenated pyrimidine which undergoes nucleophilic substitution to incorporate the furan and cyclopropyl (B3062369) moieties. These reactions are typically carried out in the presence of a base like potassium carbonate in a solvent such as dimethylformamide at elevated temperatures.

Alkylation reactions also play a role in the synthesis of more complex furan-pyrimidine structures. O-alkylation of pyrimidin-2(1H)-ones can be achieved using alkylating agents like 4-(iodomethyl)pyrimidines. nih.govacs.org The direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones can, however, lead to a mixture of N- and O-alkylated products, with the ratio depending on the specific substrate. acs.org For example, the reaction of pyrimidin-2(1H)-one with 4-(iodomethyl)pyrimidine in the presence of potassium carbonate in acetone (B3395972) at reflux gives the O-alkylated product in good yield. nih.gov

Table 1: Optimization of O-Alkylation Reaction Conditions nih.gov

| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | MeCN | 16.0 | reflux | 87 |

| 2 | MeCN | 16.0 | 25 | 76 |

| 3 | MeCN | 1.0 | reflux | 90 |

Cross-Coupling Strategies (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of 2-(furan-3-yl)pyrimidine and its analogues. vulcanchem.comorgsyn.orgmdpi.comorgsyn.org This method allows for the direct formation of the C-C bond between the furan and pyrimidine rings.

A common approach involves the coupling of a halogenated pyrimidine with a furanboronic acid derivative. For example, 5-(furan-3-yl)pyrimidine (B15053580) can be prepared by the Suzuki-Miyaura coupling of 5-bromopyrimidine (B23866) with 3-furanylboronic acid. orgsyn.orgorgsyn.org Nickel catalysts have also been shown to be effective for this transformation. orgsyn.orgorgsyn.org The reaction conditions for these couplings are crucial and often involve a palladium or nickel catalyst, a base such as potassium phosphate, and a suitable solvent like tert-amyl alcohol. orgsyn.orgorgsyn.org

Microwave-assisted Suzuki coupling has also been successfully employed for the regioselective synthesis of 2-chloro-4-(furan-3-yl)pyrimidine (B6148097) from 2,4-dichloropyrimidine (B19661) and furan-3-boronic acid, yielding the desired product in 66% yield. mdpi.com This highlights the efficiency and control that modern cross-coupling methods offer.

Table 2: Selected Examples of Suzuki-Miyaura Coupling for Furan-Pyrimidine Synthesis mdpi.comorgsyn.org

| Pyrimidine Substrate | Furan Boronic Acid | Catalyst/Conditions | Product | Yield (%) |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl2(PCy3)2, K3PO4, t-amyl alcohol, 120 °C | 5-(Furan-3-yl)pyrimidine | 83 |

| 2,4-Dichloropyrimidine | Furan-3-boronic acid | Pd catalyst, microwave | 2-Chloro-4-(furan-3-yl)pyrimidine | 66 |

Multi-Component Reactions for Furan-Pyrimidine Formation

Multi-component reactions (MCRs) provide an efficient and atom-economical approach to constructing complex heterocyclic systems like furan-pyrimidines. researchgate.netresearchgate.netrsc.orgarkat-usa.org These reactions involve the combination of three or more starting materials in a single step to form the desired product, often with high yields and operational simplicity.

One example involves the one-pot, three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water to synthesize furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net This catalyst-free method can be performed under both microwave irradiation and conventional heating. researchgate.net

Another MCR strategy for synthesizing furan-containing pyrimidines involves the reaction of arylglyoxals, acetylacetone, and barbituric acid or thiobarbituric acid in water. rsc.orgarkat-usa.org This leads to the formation of 5-(furan-3-yl)barbiturate and thiobarbiturate derivatives. rsc.orgarkat-usa.org The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent Paal–Knorr cyclization. rsc.org

Furthermore, a one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone, various aldehydes (including furan-2-carbaldehyde), and barbituric or 2-thiobarbituric acid under ambient, catalyst-free conditions has been developed to produce benzo arkat-usa.orgchromeno[2,3-d]pyrimidine-triones. nih.gov

Precursors and Building Blocks in Furan-Pyrimidine Synthesis

The selection of appropriate precursors and building blocks is critical for the successful synthesis of this compound and its analogues. The reactivity and functionality of these starting materials dictate the feasible synthetic routes and the final structure of the target molecule.

Utilization of Furan-2(3H)-ones and N,N-Binucleophilic Reagents

Furan-2(3H)-ones, particularly 3-arylmethylidenefuran-2(3H)-ones, are valuable building blocks for the synthesis of various heterocyclic compounds containing a pyrimidine fragment. mdpi.comresearchgate.netnih.govresearchgate.net These compounds possess multiple electrophilic centers, making them reactive towards nucleophiles. researchgate.net

The reaction of 3-arylmethylidenefuran-2(3H)-ones with N,N-binucleophilic reagents like guanidine (B92328) or thiourea (B124793) is a common method for constructing the pyrimidine ring. mdpi.comnih.gov For example, the reaction of substituted furan-2-ones with guanidine in ethanol (B145695) in the presence of sodium ethoxide leads to the formation of pyrimidine structures. mdpi.comresearchgate.net The specific outcome of the reaction can depend on the substituents present on the furan-2(3H)-one. researchgate.netnih.gov For instance, the interaction of 5-R-3-arylmethylidenefuran-2(3H)-ones with guanidine carbonate can yield 4-Ar-6-R-3,4-dihydrofuro[2,3-d]pyrimidine-2-amines. mdpi.com

When 5-aryl-3-arylmethylidenefuran-2(3H)-ones react with thiourea in a basic medium, the products are 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones. nih.gov These reactions demonstrate the versatility of furan-2(3H)-ones as precursors for a range of pyrimidine-containing heterocycles. mdpi.comresearchgate.netnih.gov

Role of 2-Aminofuran-3-carbonitriles

2-Aminofuran-3-carbonitriles are highly versatile and well-established starting materials for the synthesis of a wide variety of fused heterocyclic compounds, including furo[2,3-d]pyrimidines. arkat-usa.orgresearchgate.netscite.aicore.ac.uk The presence of both an amino and a cyano group allows for various cyclization strategies.

These precursors can be used to construct furo[2,3-d]pyrimidin-4(3H)-ones through reactions with reagents like acetic anhydride. For example, 2-aminofuran-3-carbonitriles can react with triethyl orthoformate or triethyl orthoacetate to form intermediate imidates, which can then be further reacted to build the pyrimidine ring. arkat-usa.orgresearchgate.net The reaction of these imidates with semicarbazide (B1199961) hydrochloride, followed by cyclization, leads to furo[3,2-e] mdpi.comresearchgate.nettriazolo[1,5-c]pyrimidines. arkat-usa.orgresearchgate.net

The synthesis of furo[2,3-d]pyrimidines can also be achieved by reacting 2-aminofuran-3-carbonitrile (B147697) with formamidines, followed by cyclization with an amine like benzylamine. core.ac.uk This highlights the utility of the amino and nitrile functionalities in constructing the pyrimidine ring fused to the furan core.

Application of Chalcone (B49325) Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are prominent precursors in the synthesis of a wide array of heterocyclic compounds, including pyrimidines. pnrjournal.comhumanjournals.com Their value stems from the reactive α,β-unsaturated keto group, which serves as an excellent synthon for cyclization reactions. humanjournals.comresearchgate.net The general synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an aromatic ketone. pnrjournal.com

In the context of furan-containing pyrimidines, a furan-based aldehyde is reacted with an appropriate ketone. For instance, furan-2-carbaldehyde can be condensed with various acetophenones to produce the corresponding chalcone intermediates. humanjournals.comresearchgate.net These intermediates are then cyclized to form the pyrimidine ring. This cyclization is commonly accomplished by reacting the chalcone with a source of the N-C-N fragment required for the pyrimidine core. Reagents such as urea (B33335), thiourea, or guanidine hydrochloride are frequently used in an alcoholic solvent with a base like sodium hydroxide (B78521) or potassium hydroxide. humanjournals.comajrconline.orgnih.gov

The reaction of a chalcone with urea leads to the formation of a pyrimidin-2-ol derivative, while thiourea yields a pyrimidine-2-thiol. nih.gov Using guanidine results in a 2-aminopyrimidine (B69317) derivative. humanjournals.comsemanticscholar.org This modular approach allows for the synthesis of diversely substituted pyrimidines by varying the initial aldehyde, ketone, and the N-C-N reagent. For example, benzofuran (B130515) chalcones have been successfully converted into 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ols and their corresponding 2-thiol and 2-amine analogues. nih.gov Similarly, chalcones derived from furfural (B47365) and 4-phenylacetophenone have been used to synthesize pyrimidine and other heterocyclic derivatives. jmaterenvironsci.com

Table 1: Examples of Reagents for Pyrimidine Synthesis from Chalcones

| Chalcone Precursor | N-C-N Reagent | Resulting Pyrimidine Derivative |

|---|---|---|

| (2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol nih.gov |

| (2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol nih.gov |

| (2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Guanidine HCl | 4-(Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine nih.gov |

| 1-(Biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one | Urea | 4-(Biphenyl-4-yl)-6-(furan-2-yl)pyrimidin-2(1H)-one jmaterenvironsci.com |

Advanced Synthetic Approaches and Process Optimization

Modern organic synthesis emphasizes efficiency, atom economy, and environmental responsibility. For the synthesis of complex molecules like this compound, advanced approaches such as one-pot reactions and the application of green chemistry principles are increasingly important.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offers significant advantages in terms of reduced solvent usage, lower costs, and shorter reaction times. rasayanjournal.co.in Several one-pot, multi-component reactions (MCRs) have been developed for the synthesis of pyrimidine derivatives, including those fused with furan rings.

A notable example is the one-pot, three-component synthesis of novel 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.gov This reaction proceeds via a sequential condensation of aryl(or heteroaryl)glyoxal monohydrates, 1,3-dimethylbarbituric acid, and an alkyl isocyanide in the presence of a catalyst. nih.gov This method demonstrates the efficient construction of the fused furo[2,3-d]pyrimidine (B11772683) system in a single operation.

Another versatile MCR involves the reaction of an aldehyde, 1H-tetrazol-5-amine, and 3-cyanoacetyl indole (B1671886) to produce tetrazolo[1,5-a]pyrimidine (B1219648) derivatives. mdpi.com By using furan-2-carbaldehyde as the aldehyde component, researchers synthesized 7-(furan-2-yl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile, showcasing the applicability of this one-pot method for incorporating a furan moiety. mdpi.com Such MCRs are powerful tools for generating molecular diversity and complex heterocyclic structures from simple, readily available starting materials.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles are highly relevant to the synthesis of pharmacologically important scaffolds like furan-pyrimidines.

Key green approaches in pyrimidine synthesis include the use of safer solvents, catalysts, and energy-efficient reaction conditions. rasayanjournal.co.inresearchgate.net Water, being non-toxic and inexpensive, is an ideal green solvent. An environmentally benign, one-pot, three-component reaction for synthesizing furo[2,3-d]pyrimidines has been successfully developed in water at a mild temperature of 50 °C. nih.gov Another catalyst-free approach for synthesizing furo[2,3-d]pyrimidine derivatives also utilizes water as the reaction medium, highlighting a trend towards eliminating potentially toxic metal catalysts and organic solvents. researchgate.net

Microwave-assisted and ultrasound-assisted syntheses are other green techniques that can significantly shorten reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. rasayanjournal.co.inresearchgate.net Furthermore, multicomponent reactions (MCRs) are inherently green as they maximize atom economy and reduce the number of synthetic steps and purification processes, thereby minimizing waste. rasayanjournal.co.in The development of protocols that combine these green aspects—such as a catalyst-free, multicomponent reaction in an aqueous medium—represents the forefront of sustainable chemical synthesis for furan-pyrimidine compounds.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound-4,6-diol |

| 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine |

| 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol |

| 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol |

| 4-(Biphenyl-4-yl)-6-(furan-2-yl)pyrimidin-2(1H)-one |

| 4-(Biphenyl-4-yl)-6-(furan-2-yl)pyrimidine-2(1H)-thione |

| 5-Aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione |

| 7-(Furan-2-yl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile |

| Acetophenone |

| Alkyl isocyanide |

| Aryl(or heteroaryl)glyoxal monohydrate |

| Furan-2-carbaldehyde |

| Guanidine hydrochloride |

| Thiophen-2-yl |

| Thiourea |

| Urea |

| 1,3-Dimethylbarbituric acid |

| 1H-Tetrazol-5-amine |

| 3-Cyanoacetyl indole |

| (2E)-1-(Benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one |

Reactivity and Reaction Mechanisms of 2 Furan 3 Yl Pyrimidine Systems

Transformations of the Furan (B31954) Ring System

The furan moiety in 2-(furan-3-yl)pyrimidine is generally susceptible to electrophilic attack and can undergo both oxidative and reductive transformations.

Oxidative Reactions and Furanone Formation

The furan ring, being electron-rich, is prone to oxidation, which can lead to ring-opening or rearrangement reactions. Oxidative dearomatization of furan derivatives is a known transformation that can lead to the formation of furanones and other valuable synthetic intermediates. nih.govnih.gov For instance, the oxidation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been shown to proceed via an oxidative dearomatization of the furan ring. nih.gov

In the context of this compound, treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) could potentially lead to the formation of a furanone derivative. This process would involve the epoxidation of the furan ring followed by rearrangement. The specific conditions for such a transformation would need to be carefully controlled to avoid undesired side reactions on the pyrimidine (B1678525) ring.

Table 1: Plausible Oxidative Reaction of this compound

| Reactant | Reagent | Product | Conditions |

| This compound | m-CPBA | 3-(Pyrimidin-2-yl)furan-2(5H)-one | Inert solvent, low temperature |

Reductive Modifications to Dihydrofuran Derivatives

The reduction of the furan ring in this compound can be achieved through catalytic hydrogenation. This process typically leads to the formation of dihydrofuran or tetrahydrofuran (B95107) derivatives, depending on the catalyst and reaction conditions. The selective hydrogenation of the furan ring in the presence of the pyrimidine ring can be challenging. However, various catalytic systems have been developed for the selective hydrogenation of furan derivatives. researchgate.netmdpi.comrsc.org For example, iridium supported on carbon (Ir/C) has shown high selectivity for the hydrogenation of the furan ring in furfural (B47365). rsc.org

A plausible reductive modification of this compound would involve the use of a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst under a hydrogen atmosphere. The expected product would be 2-(dihydrofuran-3-yl)pyrimidine.

Table 2: Potential Reductive Modification of this compound

| Reactant | Reagent/Catalyst | Product | Conditions |

| This compound | H₂, Pd/C | 2-(Dihydrofuran-3-yl)pyrimidine | Solvent (e.g., ethanol), room temperature, atmospheric pressure |

Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution.

Electrophilic Substitution Pathways

Electrophilic aromatic substitution on the pyrimidine ring is difficult due to the presence of two deactivating nitrogen atoms. When such reactions do occur, they typically require harsh conditions and the substitution is directed to the 5-position, which is the least electron-deficient carbon atom. In the case of this compound, the furan ring is significantly more reactive towards electrophiles than the pyrimidine ring. pearson.compearson.comchemicalbook.comquora.com Therefore, electrophilic attack will preferentially occur on the furan ring.

Electrophilic substitution on the furan ring is highly regioselective, with a strong preference for the 2- and 5-positions (the α-positions). pearson.compearson.comchemicalbook.comquora.com This is due to the greater stabilization of the cationic intermediate (sigma complex) when the electrophile attacks at these positions. In this compound, the 2- and 5-positions of the furan ring are the most likely sites for electrophilic substitution.

Table 3: Predicted Electrophilic Substitution on this compound

| Reaction | Reagent | Major Product(s) |

| Bromination | Br₂ in dioxane | 2-(2-Bromo-furan-3-yl)pyrimidine and 2-(5-Bromo-furan-3-yl)pyrimidine |

| Nitration | HNO₃/H₂SO₄ | 2-(2-Nitro-furan-3-yl)pyrimidine and 2-(5-Nitro-furan-3-yl)pyrimidine |

| Friedel-Crafts Acylation | Ac₂O, SnCl₄ | 2-(2-Acetyl-furan-3-yl)pyrimidine and 2-(5-Acetyl-furan-3-yl)pyrimidine |

Nucleophilic Substitution Reactions

The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. stackexchange.comechemi.comwikipedia.orgresearchgate.netnih.gov This is because the electronegative nitrogen atoms can stabilize the negative charge in the Meisenheimer complex intermediate. In this compound, the 2-position is already substituted. Therefore, if a suitable leaving group were present at the 4- or 6-position of the pyrimidine ring, nucleophilic substitution would be a viable reaction pathway. For the parent compound, direct nucleophilic attack is less likely unless activated by a strong electron-withdrawing group or under harsh conditions.

Intramolecular Cyclization and Ring Fusion Reactions

The juxtaposition of the furan and pyrimidine rings in this compound provides a scaffold for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems such as furo[3,2-d]pyrimidines. These fused systems are of interest due to their potential biological activities. rsc.orginformahealthcare.comrsc.orgnih.govnih.govrsc.org

The synthesis of furo[2,3-d]pyrimidines has been achieved through the modification of 2-aminofurans followed by cyclization. rsc.org A similar strategy could be envisioned starting from a functionalized this compound. For example, if a reactive group is introduced at the 4-position of the furan ring, it could undergo an intramolecular cyclization with one of the nitrogen atoms of the pyrimidine ring.

One approach could involve the introduction of a carbonyl group or a group that can be converted into a carbonyl group at the 4-position of the furan ring. This could be followed by an acid-catalyzed cyclization to form the furo[3,2-d]pyrimidine (B1628203) core. Another strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives to form fused furan ring systems. nih.gov

Table 4: Representative Intramolecular Cyclization to a Fused System

| Starting Material | Reaction Sequence | Fused Product |

| 2-(4-Acetyl-furan-3-yl)pyrimidine | 1. Reduction of ketone 2. Acid-catalyzed cyclization | Furo[3,2-d]pyrimidine derivative |

Influence of Substituents on Reaction Selectivity and Yield

Electronic Effects

Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their placement on the this compound scaffold can either activate or deactivate the rings towards certain reactions.

On the Furan Ring: The furan ring is inherently π-electron rich and is generally activated towards electrophilic aromatic substitution. researchgate.net The position of substitution is highly dependent on the stability of the resulting carbocation intermediate (sigma complex). researchgate.net EDGs (e.g., -OCH₃, -CH₃) further increase the electron density of the furan ring, enhancing its reactivity towards electrophiles and generally directing substitution to the C2 and C5 positions. Conversely, EWGs (e.g., -NO₂, -CN, -CHO) decrease the electron density, deactivating the ring and making electrophilic substitution more difficult. libretexts.org

On the Pyrimidine Ring: The pyrimidine ring is a π-deficient system due to the presence of two electronegative nitrogen atoms. This makes it generally resistant to electrophilic attack but susceptible to nucleophilic aromatic substitution (SNAr). EWGs can further enhance the ring's susceptibility to nucleophilic attack, while EDGs can decrease it. In reactions like the Suzuki-Miyaura coupling, the electronic nature of substituents on the pyrimidine ring influences the rate-determining step. For instance, in the coupling of aryl halides, weak electron-withdrawing groups can enhance reactivity, whereas strong electron-withdrawing or electron-donating groups may be less favorable. nih.gov

Steric Effects

The size of substituents can also dictate reaction selectivity by physically blocking access to certain reactive sites. researchgate.net A bulky substituent on the furan ring, for example, may hinder the approach of a reagent to an adjacent position, favoring substitution at a more accessible site. Similarly, in cross-coupling reactions, large groups near the coupling site on the pyrimidine ring can impede the coordination of the metal catalyst, potentially lowering the reaction rate and yield. rsc.org

Impact on Reaction Yields: A Case Study

The influence of substituents on reaction yield is evident in the synthesis of complex pyrimidine derivatives from substituted furan precursors. A study on the reaction of 3-arylmethylidenefuran-2(3H)-ones with guanidine (B92328) to form pyrimidinyl-methylene-furanones demonstrates how the electronic properties of a substituent on an aryl group attached to the furan moiety can modulate the product yield. mdpi.com

The presence of an electron-donating group (methoxy) resulted in the highest yield, while an electron-withdrawing group (bromo) led to a lower yield compared to the unsubstituted and methyl-substituted counterparts. This suggests that increased electron density on the furan-containing reactant favors the reaction.

Table 1. Effect of Substituents on the Yield of Pyrimidinyl-Methylene-Furanones. Data sourced from mdpi.com.

Influence on Reaction Selectivity

Substituents are powerful tools for directing the regioselectivity of reactions, particularly in cross-coupling methodologies used to synthesize functionalized bi-heteroaryl systems. In di-substituted pyrimidines, for instance, the existing substituent dictates the position of the incoming group.

In Suzuki-Miyaura cross-coupling reactions of dihalopyrimidines, the site of the reaction is influenced by the electronic and coordinating effects of other substituents on the ring. rsc.org For example, an amino substituent on a dihalopyrazine (a related diazine) directs the palladium-catalyzed coupling to the adjacent position, likely through coordination of the basic nitrogen to the palladium(0) catalyst. rsc.org Conversely, electron-withdrawing groups like acetyl, cyano, or formyl tend to direct coupling to the more distant halogenated carbon. rsc.org

While specific data for substituted this compound is limited, these principles can be extrapolated. A hypothetical dichlorinated this compound undergoing a mono-Suzuki-Miyaura coupling would exhibit selectivity based on the electronic and steric environment around each chlorine atom.

Table 2. General Influence of Substituent Type on the Selectivity of Reactions on a Pyrimidine Ring.

Mentioned Compounds

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives of the furan-pyrimidine core, molecular docking studies have been instrumental in elucidating potential mechanisms of action. For instance, studies on novel furo[2,3-d]pyrimidine (B11772683) derivatives, which share a similar structural framework, have identified them as potential dual inhibitors of PI3K/AKT. rsc.orgnih.gov Docking simulations of these compounds revealed key interactions within the ATP-binding pocket of these kinases. Similarly, other furo[2,3-d]pyrimidine derivatives have been docked into the epidermal growth factor receptor (EGFR) protein, showing good binding affinity and a high degree of matching with the target site. researchgate.net

The primary interactions governing the binding in these related structures often involve:

Hydrogen bonding: The nitrogen atoms of the pyrimidine (B1678525) ring are common hydrogen bond acceptors, often interacting with key amino acid residues in the protein's hinge region. mdpi.com

Hydrophobic interactions: The fused ring system and its substituents can form hydrophobic contacts with nonpolar residues in the binding pocket, contributing to the stability of the complex. mdpi.com

These studies, while not on 2-(Furan-3-yl)pyrimidine itself, provide a strong basis for how this core structure might interact with various protein targets and guide the selection of targets for future screening.

| Derivative Class | Protein Target | Key Interacting Residues (Example) | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Furo[2,3-d]pyrimidine | PI3Kα/β, AKT | Not Specified | Hydrogen Bonding, Hydrophobic | nih.gov |

| Furo[2,3-d]pyrimidine | EGFR | Not Specified | Hydrogen Bonding, Hydrophobic | researchgate.net |

| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Gly605, Lys529 | Hydrogen Bonding, Hydrophobic | mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes, flexibility, and binding stability of ligand-protein complexes, complementing the static view offered by molecular docking.

In a study of novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors, MD simulations were performed to validate the docking results and assess the stability of the predicted binding poses. rsc.org The simulations demonstrated that the ligand-protein complexes remained stable throughout the simulation period, with the ligand maintaining the crucial interactions observed in the docking study. Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex reaches equilibrium and remains stably bound. This approach confirms the viability of the binding mode and provides insights into the dynamic behavior of the complex, which is essential for understanding the ligand's inhibitory mechanism. rsc.orgnih.gov

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, electronic properties, and reactivity of molecules.

For furan (B31954) and pyrimidine-containing compounds, DFT calculations are used to determine key electronic parameters. A theoretical study on furan's interaction with a Ziegler-Natta catalyst used DFT to analyze global and local reactivity descriptors. researchgate.netmdpi.com The analysis of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies helps to understand the molecule's ability to donate or accept electrons. For furan, DFT calculations showed it acts as an electron donor (nucleophile), while for pyrimidine derivatives, the distribution of electron density can be precisely mapped. researchgate.netmdpi.com

In a study of 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amine derivatives, DFT at the B3PW91/6-311+G(d,p) level was used to optimize the molecular geometries and calculate electronic properties to understand their potential as analgesic agents. researchgate.net Such calculations provide insights into the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

| Compound/Class | DFT Functional/Basis Set | Calculated Properties | Key Finding | Reference |

|---|---|---|---|---|

| Furan | Not Specified | Global and Local Reactivity Descriptors, HOMO-LUMO | Furan acts as a nucleophilic electron donor. | researchgate.net |

| 4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine | HF/6-311+G(d,p), B3PW91/6-311+G(d,p) | Optimized Geometry, Molecular Electrostatic Potential, Energetic Parameters | Identified a nitrogen atom of the pyrimidine nucleus as the major hydrogen bonding site. | researchgate.net |

| Chalcone (B49325) (E)-3-(Furan-2-Yl)-1-Phenylprop-2-en-1-one | B3LYP/6-31+G(d) | Geometric Parameters, HOMO-LUMO energies, NMR chemical shifts | Good agreement between calculated and experimental geometric parameters. | dergipark.org.tr |

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

Non-covalent interactions, particularly hydrogen bonds and π-π stacking, are fundamental in molecular recognition and the stability of ligand-receptor complexes.

Quantum chemical calculations are employed to characterize these interactions. For pyrimidine derivatives, the nitrogen atoms in the pyrimidine ring are potent hydrogen bond acceptors. A detailed quantum chemical study on furan-pyrimidine derivatives identified one of the two nitrogen atoms in the pyrimidine ring as the primary hydrogen bonding site. researchgate.net This was determined by analyzing the molecular electrostatic potential and the energetics of complex formation with a probe molecule.

Energetic Parameters of Complexation Reactions

The stability of a ligand-protein complex can be quantified by calculating the energetic parameters of the complexation reaction. Using quantum chemistry methods, the binding energy (ΔE) of a complex can be computed as the difference between the total energy of the complex and the sum of the energies of the isolated ligand and receptor.

For the 4-(4-halo-phenyl)-6-(furan-2-yl) pyrimidin-2-amine derivatives, the energetic parameters for complexation with a hydrogen fluoride (B91410) probe were calculated to determine the preferred hydrogen bonding site. researchgate.net The results showed a significantly more favorable interaction energy for one of the pyrimidine nitrogen atoms over the other potential sites, confirming its role as the dominant hydrogen bond acceptor. researchgate.net These energetic calculations are vital for a quantitative understanding of the binding events at the molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comtbzmed.ac.ir QSAR models are valuable tools in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov

For a class of compounds like this compound derivatives, a QSAR study would involve several steps:

Data Set Collection: A series of this compound analogues with experimentally measured biological activity (e.g., IC50 values) against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

While a specific QSAR model for this compound was not found, the general principles are widely applied to pyrimidine derivatives. nih.gov Such models can highlight which structural features, such as the nature and position of substituents on the furan or pyrimidine rings, are critical for enhancing or diminishing biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) of Furan-Pyrimidine Scaffolds

In silico ADME predictions for various furan-pyrimidine derivatives have been conducted to assess their drug-likeness and pharmacokinetic properties. These studies generally indicate that the furan-pyrimidine scaffold can be incorporated into molecules with favorable ADME characteristics.

For instance, a study on a series of 4-(furan-2-yl)-6-(4-morpholinophenyl)pyrimidine-amines reported that the synthesized compounds met the established criteria for drug-likeness in their ADME predictions. Similarly, novel furo[2,3-d]pyrimidine and furo[3,2-e]triazolo[1,5-c]pyrimidine derivatives were found to have favorable drug-likeness profiles.

More recent research on pyrimidine-furan derivatives designed as EGFR inhibitors revealed that the lead compounds possess favorable physicochemical and pharmacokinetic properties, suggesting good bioavailability and minimal toxicity based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These findings underscore the potential of the furan-pyrimidine core in developing orally bioavailable therapeutic agents.

The following table summarizes the general findings from in silico ADME studies on various furan-pyrimidine derivatives.

| Furan-Pyrimidine Derivative Class | Summary of In Silico ADME Findings | Reference |

| 4-(Furan-2-yl)-6-(4-morpholinophenyl)pyrimidine-amines | Compounds met the criteria for drug-likeness. | |

| Furo[2,3-d]pyrimidine derivatives | Showed favorable drug-likeness profiles. | |

| Furo[3,2-e]triazolo[1,5-c]pyrimidine derivatives | Possessed favorable drug-likeness profiles. | |

| 4-(2-substituted-6-(furan-2-yl)pyrimidin-4-yl)-substituted phenyl derivatives | Lead compounds exhibited favorable physicochemical and pharmacokinetic properties, with predictions of high bioavailability and minimal toxicity. |

These computational evaluations of related compounds suggest that this compound could also exhibit desirable ADME properties, making it a viable scaffold for further investigation in medicinal chemistry. However, it is imperative to note that these are generalized predictions based on similar structures, and specific in silico and subsequent in vitro and in vivo studies on this compound are necessary for a definitive assessment of its pharmacokinetic profile.

Applications in Synthetic Chemistry and Materials Science Research

Role as Versatile Building Blocks for Complex Heterocycles

The 2-(Furan-3-yl)pyrimidine scaffold serves as a foundational building block in organic synthesis, primarily due to the reactivity of its constituent rings, which allows for further functionalization and elaboration into more complex polycyclic and multi-heterocyclic systems. The creation of the core C-C bond between the furan (B31954) and pyrimidine (B1678525) rings is a critical first step, typically achieved through modern cross-coupling reactions.

Detailed research findings indicate that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are highly effective for this purpose. wikipedia.orgmdpi.com The Suzuki-Miyaura coupling, for instance, would involve the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine) with furan-3-ylboronic acid in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net This method is valued for its high tolerance of various functional groups and generally provides good to excellent yields. orgsyn.org

Once synthesized, the this compound unit can be used to construct more intricate molecular frameworks. Although research on the 3-yl isomer is specific, studies on the closely related 2-(furan-2-yl)pyrimidine (B13108913) derivatives provide a clear blueprint for its utility. For example, a substituted 6-(furan-2-yl)pyrimidine-2-thiol has been demonstrated as a key intermediate for synthesizing a variety of fused and bridged heterocyclic systems. researchgate.net The pyrimidine ring in this scaffold can react with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) to form hydrazinopyrimidines. This intermediate is then used to build nitrogen bridgehead compounds, such as triazolopyrimidines and pyrazolopyrimidines, through cyclization reactions. researchgate.net This highlights the role of the furan-pyrimidine core as a versatile platform for accessing diverse and complex chemical matter.

Similarly, arylmethylidene derivatives of furan-2(3H)-ones are recognized as effective building blocks for creating various heterocyclic compounds that feature pyrimidine fragments. mdpi.com These synthetic strategies underscore the value of linking furan and pyrimidine rings to generate precursors for a wide range of more complex heterocyclic structures.

Table 1: Key Synthetic Reactions for Furan-Pyrimidine Scaffolds

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Halopyrimidine | Furan-3-ylboronic acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | This compound | researchgate.net, mdpi.com |

| Stille Coupling | 2-Halopyrimidine | 3-(Tributylstannyl)furan | Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | This compound | wikipedia.org |

| Heterocycle Elaboration | 6-(Furan-2-yl)pyrimidine-2-thiol | Hydrazine Hydrate | - | Hydrazinopyrimidine Intermediate | researchgate.net |

Development of Ligands and Catalyst Components

The molecular architecture of this compound, which features a nitrogen atom in the pyrimidine ring and an oxygen atom in the furan ring in a 1,3-relationship, makes it a candidate for use as a bidentate ligand in coordination chemistry. The nitrogen of the pyrimidine and the oxygen of the furan can act as N,O-donors, allowing the molecule to chelate with metal centers. Such ligands are crucial components in the formation of metal complexes that can function as catalysts.

While specific research on this compound as a ligand is emerging, the broader class of pyrimidine-containing heterocycles is known to form stable complexes with various transition metals. These complexes have applications in catalysis, for example, in oxidation and reduction reactions. The bis(pyridodipyrimidine) scaffold, a more complex pyrimidine-containing system, has been successfully used to create redox catalysts for the oxidation of alcohols. nih.gov The electronic properties of the this compound ligand, influenced by the electron-withdrawing pyrimidine and electron-donating furan, can be tuned to modulate the reactivity and stability of the resulting metal catalyst.

Exploration in Organic Semiconductors and Electronic Materials

The conjugation of electron-rich and electron-deficient aromatic rings is a well-established strategy for designing organic materials with desirable photophysical and electronic properties. The this compound structure fits this design principle, combining the electron-rich furan ring with the electron-deficient pyrimidine ring. mdpi.com This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ntu.edu.sg

Research on furan-conjugated nucleosides (pyrimidine derivatives) has shown that this pairing leads to fluorescent molecules with distinct and useful properties. nih.gov Specifically, the conjugation of a furan ring to a pyrimidine core results in compounds that absorb light at longer wavelengths (~315 nm) compared to the individual rings and exhibit strong emission in the visible range (400–440 nm). nih.gov Furthermore, these molecules display solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent, making them potentially useful as environmental sensors. nih.gov

Furan-containing π-conjugated compounds are actively studied as organic functional materials. mdpi.com Furan is sometimes preferred over its sulfur analogue, thiophene, because it can lead to better molecular planarity and shorter π–π stacking distances, which are beneficial for charge transport in organic field-effect transistors (OFETs). nih.gov The incorporation of furan into π-conjugated systems has been shown to yield materials with high photoluminescence quantum yields and ambipolar charge-carrier mobilities, demonstrating its potential for creating high-performance electronic devices. nih.gov

Table 2: Photophysical Properties of Furan-Pyrimidine Systems

| Property | Observation | Implication for Materials Science | Reference(s) |

|---|---|---|---|

| Absorption | Distinct absorption band around 315 nm. | Efficient light harvesting in the UV-A range. | nih.gov |

| Emission | Strong fluorescence in the visible spectrum (400-440 nm). | Potential use as emitters in OLEDs. | nih.gov |

| Solvatochromism | Emission energy shows dependency on solvent polarity. | Application as fluorescent probes and sensors. | nih.gov |

| Charge Transport | Furan incorporation can improve molecular planarity and π-stacking. | Potential for high charge-carrier mobility in OFETs. | nih.gov |

Future Perspectives and Research Directions

Emerging Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. Future synthesis of 2-(furan-3-yl)pyrimidine and its analogs is expected to incorporate these emerging methodologies. Traditional methods often involve condensation reactions between various precursors like chalcones, amidines, and ureas to construct the pyrimidine ring. However, newer approaches focus on multi-component reactions (MCRs) and green chemistry principles.

For instance, MCRs that allow the construction of complex molecules like pyranopyrimidines in a single step under non-catalytic conditions represent a promising avenue. Similar strategies could be adapted for the synthesis of this compound derivatives. Furthermore, novel catalytic systems and reaction conditions, such as the use of polyphosphoric acid (PPA) for cyclization, are being explored to improve yields and simplify procedures. The synthesis of related furo[2,3-d]pyrimidine (B11772683) skeletons has been achieved through multi-step approaches involving the condensation of malononitrile (B47326) with precursors like benzoin (B196080) or substituted phenacylbromides, followed by cyclization and substitution reactions. These established multi-step synthetic routes provide a foundational blueprint that can be adapted and optimized for creating a diverse library of this compound analogs.

Advanced Computational Design and Screening

Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. For the this compound scaffold, advanced computational techniques will be crucial for predicting biological activity and designing novel derivatives with enhanced properties.

Molecular docking and dynamics simulations have been effectively used to understand the binding interactions of furan-pyrimidine derivatives with various protein targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PI3K, and Epidermal Growth Factor Receptor (EGFR). These in silico studies provide insights into the key amino acid interactions and binding modes, guiding the design of more potent inhibitors. For example, docking studies have helped rationalize the potent activity of certain furo[3,2-e]triazolo[1,5-c]pyrimidine derivatives against VEGFR-2.

Future research will likely involve large-scale virtual screening of compound libraries against various biological targets to identify promising hits based on the this compound core. Additionally, Density Functional Theory (DFT) analysis can be employed to understand the electronic properties and reactivity of the scaffold, while ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models will help in assessing the pharmacokinetic profiles of designed compounds, ensuring favorable drug-likeness from an early stage.

Elucidation of Novel Biological Targets and Mechanisms

Derivatives of the furan-pyrimidine scaffold have demonstrated activity against a range of important biological targets, primarily in the domain of oncology. A key future direction is to expand this target space and elucidate the precise mechanisms of action for compounds based on the this compound core.

Currently, known targets for related furan-pyrimidine structures include several protein kinases that are critical for cancer cell proliferation and survival. These include:

VEGFR-2: Inhibition of this receptor tyrosine kinase is a key strategy for blocking angiogenesis, the formation of new blood vessels that tumors need to grow.

EGFR: Mutations in EGFR are common in non-small cell lung cancer (NSCLC), and furan-pyrimidine derivatives have been designed to target both wild-type and resistant mutant forms of the enzyme.

PI3K/AKT: This signaling pathway is frequently dysregulated in cancer, and dual inhibitors targeting both PI3K and AKT have been developed from the furopyrimidine scaffold.

FLT3: FMS-like tyrosine kinase 3 (FLT3) is a target in acute myeloid leukemia (AML), and furo[2,3-d]pyrimidine derivatives have been investigated as potential inhibitors.

Future research should employ techniques such as chemical proteomics and high-throughput screening to identify new, unanticipated biological targets for this compound derivatives. Investigating the downstream effects of target inhibition, such as cell cycle arrest and apoptosis induction, will be crucial for a complete understanding of their biological mechanisms. For instance, certain furopyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M or G1 phase in endothelial and cancer cells.

Rational Design of Next-Generation Furan-Pyrimidine Scaffolds

The rational design of new chemical entities is the cornerstone of advancing medicinal chemistry. For the this compound scaffold, future design strategies will focus on creating next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. This involves a structure-based design approach, where knowledge of the target's binding site is used to guide molecular modifications.

One successful strategy has been the hybridization of the furan-pyrimidine core with other pharmacophores. For example, incorporating a 1,3,4-thiadiazole (B1197879) moiety has been explored to target the DFG-out conformation of kinases like FLT3, a strategy that can lead to potent and selective inhibitors. Similarly, creating hybrid molecules by linking the furan-pyrimidine scaffold with chalcone (B49325) structures has yielded potent anti-breast cancer agents.

Future design efforts will likely involve:

Scaffold Deformation and Elaboration: Systematically modifying the core structure by adding various substituents to the furan (B31954) and pyrimidine rings to probe structure-activity relationships (SAR).

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance biological activity or improve drug-like properties.

Targeting Drug Resistance: Designing derivatives that can overcome acquired resistance mechanisms, such as those seen with EGFR inhibitors in lung cancer.

By combining emerging synthetic methods, advanced computational screening, and a deep understanding of biological targets, researchers can rationally design novel this compound derivatives with significant therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.